molecular formula C21H20ClN3O2 B2600853 (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448068-87-8

(4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2600853
CAS No.: 1448068-87-8
M. Wt: 381.86
InChI Key: ZVEFDCZFRXSWBH-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that features a pyrrole ring, a phenyl group, a piperidine ring, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Formation of the Chloropyridine Moiety: The chloropyridine group can be synthesized by chlorination of pyridine using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Final Coupling Reaction: The final step involves coupling the pyrrole-phenyl intermediate with the piperidine-chloropyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has potential applications in the development of new pharmaceuticals. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to undergo various chemical reactions makes it versatile for medicinal chemistry applications.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrole and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloropyridine moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrrol-1-yl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but lacks the chlorine atom, which may affect its reactivity and binding properties.

    (4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone: Contains a quinoline moiety instead of chloropyridine, potentially altering its biological activity.

    (4-(1H-pyrrol-1-yl)phenyl)(4-(3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure with a bromine atom, which may influence its chemical reactivity and biological interactions.

Uniqueness

The presence of the chloropyridine moiety in (4-(1H-pyrrol-1-yl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone makes it unique compared to its analogs. The chlorine atom can significantly impact the compound’s electronic properties, reactivity, and binding affinity, potentially enhancing its effectiveness in various applications.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-19-4-3-11-23-20(19)27-18-9-14-25(15-10-18)21(26)16-5-7-17(8-6-16)24-12-1-2-13-24/h1-8,11-13,18H,9-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFDCZFRXSWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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